2',3'-Didehydro-2',3'-dideoxy-2'-fluoro-5-fluorocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine is a nucleoside analog with significant antiviral properties. It has been studied extensively for its potential in treating viral infections, particularly those caused by human immunodeficiency virus (HIV) and hepatitis B virus (HBV) . This compound is part of a broader class of nucleoside analogs that have been modified to enhance their antiviral activity and reduce toxicity.
Preparation Methods
One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions typically require anhydrous solvents and low temperatures to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and substitution reagents such as halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified nucleosides with enhanced antiviral activity .
Scientific Research Applications
This compound has been extensively studied for its antiviral properties. It has shown potent activity against HIV and HBV in vitro and in animal models . In addition to its antiviral applications, 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine has been investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . Its unique structure allows it to evade common resistance mechanisms, making it a valuable tool in the development of new antiviral and anticancer therapies .
Mechanism of Action
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication . The compound targets viral reverse transcriptase and DNA polymerase enzymes, which are essential for viral replication . By inhibiting these enzymes, the compound effectively prevents the virus from multiplying and spreading .
Comparison with Similar Compounds
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine is unique among nucleoside analogs due to its dual fluorine modifications, which enhance its antiviral activity and reduce toxicity . Similar compounds include 2’,3’-dideoxy-2’,3’-didehydro-5-fluorocytidine and 2’,3’-dideoxy-2’,3’-didehydro-3’-fluoronucleosides. These compounds share similar structures and mechanisms of action but may differ in their specific antiviral activities and resistance profiles.
Properties
CAS No. |
181785-90-0 |
---|---|
Molecular Formula |
C9H9F2N3O3 |
Molecular Weight |
245.18 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H9F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h1-2,4,8,15H,3H2,(H2,12,13,16)/t4-,8+/m0/s1 |
InChI Key |
RMFWGZMHCNHZMG-RNHFCUEFSA-N |
Isomeric SMILES |
C1=C([C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F)F |
Canonical SMILES |
C1=C(C(OC1CO)N2C=C(C(=NC2=O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.